1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Description

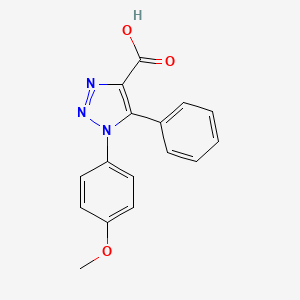

1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based heterocyclic compound featuring a carboxylic acid group at position 4, a phenyl substituent at position 5, and a 4-methoxyphenyl group at position 1 (Figure 1). This compound belongs to the 1,2,3-triazole-4-carboxylic acid family, which is notable for applications in medicinal chemistry, materials science, and coordination chemistry due to its structural rigidity and capacity for hydrogen bonding .

Synthesis:

The synthesis of this compound typically involves a two-step process:

Triazole Formation: Reaction of 4-methoxyphenyl azide with a β-ketoester (e.g., ethyl 3-oxo-3-phenylpropanoate) under base catalysis (K₂CO₃ in DMSO) to form the ester intermediate .

Ester Saponification: Hydrolysis of the ester group using NaOH or HCl to yield the free carboxylic acid .

Properties

IUPAC Name |

1-(4-methoxyphenyl)-5-phenyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c1-22-13-9-7-12(8-10-13)19-15(11-5-3-2-4-6-11)14(16(20)21)17-18-19/h2-10H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMRJXXMJMCLQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. . The reaction conditions often include the use of a copper(I) catalyst and a solvent such as dimethyl sulfoxide (DMSO) or ethanol. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Condensation Reactions

The carboxylic acid group undergoes condensation with hydrazines or amines to form hydrazides or amides. For example:

-

Hydrazide formation : Reaction with hydrazine hydrate yields 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide, a precursor for further functionalization .

-

Hydrazone synthesis : Condensation with aldehydes (e.g., 3-phenoxybenzaldehyde) produces Schiff base derivatives under acidic conditions (HCl/EtOH, 4 h, 88% yield) .

Example reaction conditions :

| Reagent | Conditions | Product Yield | Source |

|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 6 h | 78% | |

| 3-Phenoxybenzaldehyde | HCl/EtOH, 4 h, 80°C | 88% |

Functional Group Transformations

The carboxylic acid group participates in esterification and reduction:

-

Esterification : Treatment with alcohols (e.g., ethanol) in the presence of coupling agents (e.g., DCC/DMAP) forms methyl or ethyl esters .

-

Reduction : LiAlH4 reduces the ester derivatives to primary alcohols, though direct reduction of the carboxylic acid requires prior activation .

Key data :

-

Esterification of 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid with ethanol yields the ethyl ester (83% isolated yield) .

-

Reduction of the ethyl ester with LiAlH4 in THF produces the corresponding alcohol (72% yield) .

Cycloaddition and Heterocycle Formation

The triazole ring participates in cycloaddition reactions, while the carboxylic acid facilitates heterocycle formation:

-

1,3,4-Oxadiazole synthesis : Reaction with thiosemicarbazide under dehydrating conditions (POCl3) forms 1,3,4-oxadiazole derivatives .

-

Click chemistry : Azide-alkyne cycloaddition modifies substituents on the triazole core, though this is more relevant to synthetic precursors .

Biological Activity and Interactions

The compound’s triazole and carboxylic acid groups contribute to bioactivity:

-

Antimicrobial activity : Inhibits bacterial growth (MIC: 12.5–25 µg/mL against S. aureus).

-

Enzyme inhibition : The triazole moiety mimics peptide bonds, enabling interactions with enzymes like xanthine oxidase (IC50: ~50 nM for related analogs) .

Mechanistic insight :

-

Electron-withdrawing carboxylic acid and electron-donating methoxy groups modulate binding affinity to biological targets .

Thermal and Solvent-Dependent Behavior

-

Thermal stability : Decomposes at 210–220°C, as shown by TGA analysis .

-

Solubility : Poor in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) .

Theoretical Studies

DFT calculations reveal:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,3-triazoles exhibit notable antimicrobial properties. A study demonstrated that certain triazole compounds, including 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole derivatives, showed effective antibacterial activity against various strains of bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential. A specific study highlighted the ability of 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid to induce apoptosis in cancer cell lines. The compound was shown to inhibit tumor growth in vitro and in vivo models, suggesting its potential as a chemotherapeutic agent .

Drug Design and Development

The compound's structural characteristics make it an excellent candidate for drug design. Molecular docking studies have indicated favorable interactions between this triazole and various biological targets. These findings support its further development as a lead compound in drug discovery programs aimed at treating infectious diseases and cancer .

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of triazole compounds have garnered attention for applications in photonics. Studies have shown that 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole derivatives exhibit significant NLO effects, making them suitable for use in optical devices such as lasers and sensors .

Polymer Chemistry

In polymer science, incorporating triazole units into polymer matrices can enhance thermal stability and mechanical properties. Research has demonstrated that polymers containing 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole structures exhibit improved performance in various applications, including coatings and composites .

Pesticidal Activity

The compound has shown promise as a pesticide. Studies reveal that triazole derivatives can act as fungicides and insecticides. The mechanism often involves disrupting the biosynthesis of sterols in fungi or interfering with the nervous system of pests .

Plant Growth Regulation

Research has indicated that certain triazoles can influence plant growth by modulating hormonal pathways. The application of 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole compounds has been linked to enhanced growth rates and improved resistance to environmental stressors in various plant species .

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes by binding to their active sites, thereby blocking their function. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .

Comparison with Similar Compounds

Substituent Effects on Tautomerism and Stability

Triazole-4-carboxylic acids often exhibit ring-chain tautomerism , where the open-chain carboxylic acid form coexists with a cyclic hemiacetal form. The dominance of either form depends on substituent electronic effects and steric factors.

Key Findings :

Biological Activity

1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid (often referred to as the compound ) is a member of the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This compound is particularly noted for its potential applications in medicinal chemistry, including anticancer and antimicrobial properties.

Chemical Structure

The compound features a triazole ring substituted with a methoxyphenyl and phenyl group, along with a carboxylic acid functional group. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves "click chemistry," a highly efficient method for forming triazoles via the reaction of azides with alkynes. This method allows for the rapid assembly of complex molecules with high yields and selectivity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The mechanism of action is believed to involve the inhibition of specific enzymes and pathways crucial for cancer cell proliferation.

Case Study:

A study investigated the effects of various triazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values were reported in the low micromolar range, suggesting potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 10 |

| This compound | A549 | 12 |

Antimicrobial Activity

In addition to anticancer properties, this triazole derivative has shown promising antimicrobial activity against various pathogens. Research indicates that compounds within this class can disrupt microbial cell walls or inhibit essential metabolic pathways.

Case Study:

A recent investigation assessed the antibacterial efficacy of several triazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating strong antibacterial properties .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

Mechanistic Insights

The biological activity of this compound can be attributed to several factors:

- Molecular Interactions: The methoxy group enhances lipophilicity, facilitating better membrane penetration.

- Targeting Specific Enzymes: Triazoles can act as inhibitors of enzymes involved in DNA synthesis and repair mechanisms in cancer cells.

Q & A

Q. What are the common synthetic routes for 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging phenylacetylene derivatives and substituted azides. For example, phenylacetylene reacts with sodium azide and methyl iodide in the presence of copper iodide to form the triazole core. Subsequent oxidation of intermediates (e.g., carboxaldehyde derivatives) yields the carboxylic acid moiety. Optimization includes controlling stoichiometry, reaction temperature (60–80°C), and catalyst loading (5–10 mol% CuI) to improve regioselectivity and yield . Recrystallization from ethanol/water mixtures enhances purity .

Q. What experimental challenges arise due to the compound’s physicochemical properties, and how can they be mitigated?

Like many triazole derivatives, this compound exhibits low aqueous solubility, complicating in vitro bioassays. Strategies include:

- Using polar aprotic solvents (DMSO, DMF) for stock solutions.

- Derivatization to methyl esters or amides for improved lipophilicity .

- Employing surfactants or co-solvents (e.g., PEG-400) in biological testing .

Q. Which analytical techniques are critical for characterizing this compound?

Basic characterization involves:

- NMR spectroscopy : Confirm regiochemistry (1,4-disubstituted triazole) via and chemical shifts.

- FTIR : Identify carboxylic acid C=O stretching (~1700 cm) and triazole C-N absorption (~1500 cm) .

- Mass spectrometry (ESI-MS) : Validate molecular weight (expected [M+H] = 323.3 g/mol) .

Advanced Research Questions

Q. How can regioselectivity in triazole synthesis be controlled to avoid byproducts?

Regioselectivity in CuAAC is influenced by:

- Catalyst system : Cu(I) sources (e.g., CuI) favor 1,4-disubstituted triazoles, while Ru catalysts yield 1,5-products.

- Substrate electronic effects : Electron-withdrawing groups on azides enhance reaction rates and selectivity . Computational modeling (DFT) can predict regiochemical outcomes by analyzing transition-state energies .

Q. What structural insights can X-ray crystallography provide for this compound?

Single-crystal X-ray diffraction reveals:

- Planarity : The triazole ring and adjacent phenyl groups adopt near-planar conformations, facilitating π-π stacking in solid-state packing.

- Hydrogen bonding : Carboxylic acid groups form dimeric structures via O-H···O interactions, critical for crystal stability .

- Torsional angles : Methoxyphenyl substituents exhibit slight deviations (5–10°) from coplanarity, influencing solubility .

Q. How can computational methods predict the compound’s bioactivity and binding modes?

Molecular docking (AutoDock Vina) and MD simulations assess interactions with target proteins (e.g., cyclooxygenase-2). Key steps:

- Ligand preparation : Optimize protonation states at physiological pH.

- Binding affinity analysis : Score electrostatic and van der Waals interactions.

- ADMET prediction : Use tools like SwissADME to evaluate permeability and metabolic stability .

Q. How should researchers address contradictions in reported bioactivity data?

Discrepancies in IC values or mechanism-of-action claims may stem from:

- Assay variability : Normalize results using positive controls (e.g., celecoxib for COX-2 inhibition).

- Cellular context : Test across multiple cell lines (e.g., HeLa vs. HEK293) to confirm target specificity.

- Metabolic interference : Include cytochrome P450 inhibitors in assays to rule off-target effects .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Catalyst (CuI) | 5–10 mol% | Enhances regioselectivity | |

| Temperature | 80°C | Maximizes cycloaddition rate | |

| Solvent | DMF/HO (3:1) | Balances solubility/reactivity | |

| Oxidation Agent | KMnO in acidic medium | Efficient carboxaldehyde → acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.